molecular formula C9H6BrNO B1594948 6-Bromoquinoline 1-oxide CAS No. 6563-11-7

6-Bromoquinoline 1-oxide

Cat. No.: B1594948
CAS No.: 6563-11-7
M. Wt: 224.05 g/mol
InChI Key: PSZUKCUBGTVVPJ-UHFFFAOYSA-N
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Description

6-Bromoquinoline 1-oxide: is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications

Scientific Research Applications

Chemistry: 6-Bromoquinoline 1-oxide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the mechanisms of enzyme inhibition and protein interactions. It serves as a probe to investigate the binding sites and activity of various biomolecules .

Medicine: Its derivatives have shown promising activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Safety and Hazards

6-Bromoquinoline 1-oxide is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It should be handled with protective gloves, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

It is known that brominated quinoline derivatives like 6-Bromoquinoline 1-oxide can be converted into useful cyclic amines via a nucleophilic-substitution (SNAr) reaction . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in this process.

Cellular Effects

Quinoline derivatives are known to have a broad spectrum of biological activities , suggesting that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the nitration of bromoquinolines, which activates adjacent bromo groups for nucleophilic substitution . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline 1-oxide typically involves the bromination of quinoline followed by oxidation. One common method involves the bromination of quinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 6-bromoquinoline is then oxidized to this compound using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

    6-Chloroquinoline 1-oxide: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity due to the difference in halogen properties.

    8-Bromoquinoline 1-oxide: Bromine atom at a different position, leading to variations in reactivity and applications.

    6-Bromoquinoline: Lacks the oxide group, resulting in different chemical properties and reactivity.

Uniqueness: 6-Bromoquinoline 1-oxide is unique due to the presence of both the bromine atom and the oxide group, which confer distinct reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

6-bromo-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-4-9-7(6-8)2-1-5-11(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZUKCUBGTVVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)[N+](=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282388
Record name 6-bromoquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6563-11-7
Record name NSC25694
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromoquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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